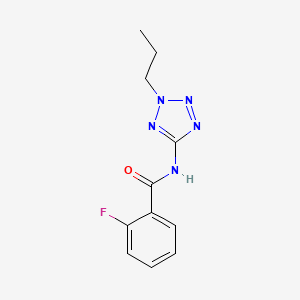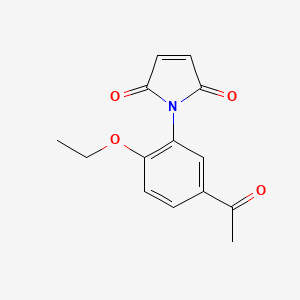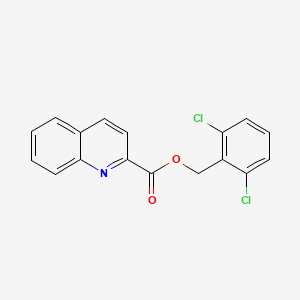![molecular formula C15H18N2O2S B5762265 N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea, also known as FMT, is a thiourea derivative that has been widely studied for its potential therapeutic applications. FMT has been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal effects.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yield and purity. This compound has been extensively studied, and its biological activities are well-documented. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of this compound, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Overall, this compound has promising potential as a therapeutic agent, and further research is needed to fully explore its applications.
Synthesemethoden
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process. The first step involves the condensation of 2-methoxybenzaldehyde with 2-aminophenethylamine to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 2-chloroethyl isothiocyanate to form the thiourea derivative, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, this compound has been found to have antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-5-12(14)8-9-16-15(20)17-11-13-6-4-10-19-13/h2-7,10H,8-9,11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKNYUCPNLQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)


